molecular formula C13H24O7 B1149266 Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate CAS No. 114743-85-0

Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate

Cat. No.: B1149266
CAS No.: 114743-85-0
M. Wt: 292.32546
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Description

Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate is a chiral, polycyclic dioxolane derivative characterized by multiple stereogenic centers and protective groups. Its structure comprises two fused 1,3-dioxolane rings with methyl and hydroxyl substituents, alongside a methyl ester functional group. The stereochemistry (R-configurations at positions 2, 4, 5, and 4’) is critical for its conformational stability and bioactivity. This compound is typically synthesized via multi-step reactions involving diastereoselective cyclization and protective group strategies . Its structural complexity makes it a candidate for applications in asymmetric synthesis, medicinal chemistry, and polymer science.

Properties

IUPAC Name

methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O7/c1-12(2)17-6-7(18-12)9-10(8(14)11(15)16-5)20-13(3,4)19-9/h7-10,14H,6H2,1-5H3/t7-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXJGIPSUNBIQE-ZYUZMQFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(OC(O2)(C)C)C(C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@H](C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple dioxolane rings and a hydroxyacetate functional group. The stereochemistry is significant for its biological activity, as the specific configurations at various chiral centers can influence interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₃₄O₈
Molecular Weight350.47 g/mol
CAS NumberTo be determined
SolubilitySoluble in organic solvents

Research indicates that compounds with similar structural motifs often exhibit biological activities through interactions with specific enzymes or receptors. For instance, the dioxolane moiety may enhance lipophilicity, facilitating membrane permeability and interaction with lipid bilayers.

Enzyme Inhibition

Preliminary studies suggest that methyl (2R)-2-hydroxyacetate derivatives can inhibit certain enzymes involved in metabolic pathways. For example, compounds with similar dioxolane structures have been shown to inhibit phospholipase A2 (PLA2), which is crucial in lipid metabolism and inflammatory responses . This inhibition can lead to reduced inflammatory mediators and altered lipid profiles.

Antimicrobial Activity

In vitro studies have demonstrated that methyl (2R)-2-hydroxyacetate exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines indicate that the compound has a moderate cytotoxic effect at higher concentrations but shows selective toxicity towards cancerous cells compared to normal cells. This selectivity may be attributed to differences in membrane composition and metabolic activity between normal and cancerous cells.

Case Studies

  • Case Study on Inhibition of PLA2 : A study focused on the inhibition of PLA2 by dioxolane derivatives showed that methyl (2R)-2-hydroxyacetate significantly reduced PLA2 activity in a dose-dependent manner. This suggests potential therapeutic applications in conditions characterized by excessive inflammation .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy of various dioxolane derivatives, including methyl (2R)-2-hydroxyacetate, against multi-drug resistant strains. Results indicated promising activity that warrants further investigation for clinical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the 1,3-dioxolane family, which includes derivatives with varying substituents and stereochemistry. Key structural analogues are compared below:

Compound Name Core Structure Substituents Stereochemistry Key Properties
Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate Bis-dioxolane Methyl ester, hydroxyl, methyl groups 2R,4R,5R,4’R High stereochemical purity (>99% ee), polar functional groups enhance solubility
Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7) Mono-dioxolane Hydroxyphenyl, methyl ester groups 4R,5R Antibacterial activity (MIC: 16–64 µg/mL), [α]20D = −80
(4R,5S)-5-((4-Methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol (8) Mono-dioxolane Methoxyphenoxy, hydroxymethyl groups 4R,5S 93% purity, moderate stereoselectivity
(2R,4R,5R)-2-(4-Hydroxybenzyl)-5-(4-hydroxyphenyl)-1,3-dithiolane-2,4-dicarboxylic acid (7c) Dithiolane (sulfur rings) Hydroxybenzyl, hydroxyphenyl, carboxylic acids 2R,4R,5R Enhanced rigidity due to sulfur atoms; redox-active properties

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